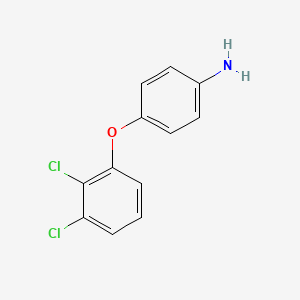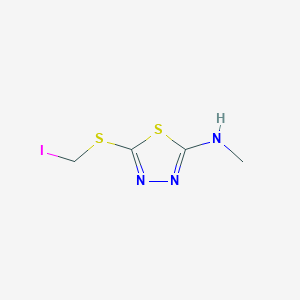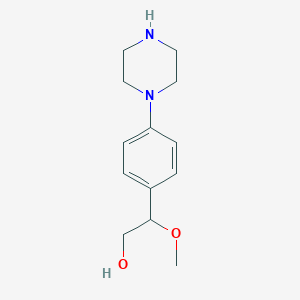
Pyrimidin-4-yl-thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidin-4-yl-thiourea is a heterocyclic compound that contains both pyrimidine and thiourea moieties. Pyrimidine is a six-membered ring with nitrogen atoms at positions 1 and 3, while thiourea is a sulfur-containing compound. This combination results in a compound with significant chemical and biological properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyrimidin-4-yl-thiourea can be synthesized through several methods. One common approach involves the reaction of pyrimidine derivatives with thiourea under specific conditions. For instance, the reaction of 2-aminopyrimidine with thiourea in the presence of a base such as sodium hydroxide can yield this compound . The reaction is typically carried out in a solvent like ethanol and requires refluxing for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimidin-4-yl-thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms in the thiourea moiety can be substituted with alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Alkylating agents such as methyl iodide or benzyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkyl or aryl-substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrimidin-4-yl-thiourea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
Pyrimidin-4-yl-thiourea can be compared with other thiourea derivatives and pyrimidine-based compounds:
Thiourea Derivatives: Compounds like N-phenylthiourea and N,N’-dimethylthiourea share similar structural features but differ in their biological activities and applications.
Pyrimidine-Based Compounds: Pyrimidine derivatives such as 5-fluorouracil and cytosine have distinct roles in medicine and biology.
Uniqueness: this compound stands out due to its dual functionality, combining the properties of both pyrimidine and thiourea. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
- N-phenylthiourea
- N,N’-dimethylthiourea
- 5-fluorouracil
- Cytosine
Eigenschaften
Molekularformel |
C5H6N4S |
|---|---|
Molekulargewicht |
154.20 g/mol |
IUPAC-Name |
pyrimidin-4-ylthiourea |
InChI |
InChI=1S/C5H6N4S/c6-5(10)9-4-1-2-7-3-8-4/h1-3H,(H3,6,7,8,9,10) |
InChI-Schlüssel |
XNXKRUFYPAPCOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CN=C1NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-O-tert-butyl 1-O-methyl 5-[4-(methylcarbamoyl)phenyl]-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate](/img/structure/B13875589.png)



![7-[(6-chloropyrimidin-4-yl)amino]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13875626.png)
![2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid](/img/structure/B13875631.png)
![1-(4,6-Dihydro-thieno[3,4-d]thiazol-2-yl)-2-ethyl-hexan-1-one](/img/structure/B13875632.png)
![7-[2,3-Bis(4-methylphenyl)pyrrolo[2,3-b]pyrazin-5-yl]heptanoic acid](/img/structure/B13875640.png)

![N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13875645.png)
![5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol](/img/structure/B13875657.png)
![2-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-ylmethoxy)ethyl-trimethylsilane](/img/structure/B13875662.png)
